5-fluoro-cdUMP
Description
Systematic Nomenclature and Molecular Formula
5-Fluoro-2'-deoxyuridine 3',5'-cyclic monophosphate (5-fluoro-cdUMP) is a fluorinated pyrimidine nucleotide analog. Its systematic IUPAC name is [(2R,3S,5R)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxyoxolan-2-yl] cyclic phosphate , reflecting its bicyclic structure comprising a fluorinated uracil base, a deoxyribose sugar, and a cyclic phosphate group bridging the 3' and 5' hydroxyl positions. The molecular formula is C₉H₁₀FN₂O₈P , with a molecular weight of 340.16 g/mol (calculated exact mass: 340.02).
Table 1: Key identifiers of 5-fluoro-cdUMP
| Property | Value |
|---|---|
| IUPAC Name | [(2R,3S,5R)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxyoxolan-2-yl] cyclic phosphate |
| Molecular Formula | C₉H₁₀FN₂O₈P |
| Exact Mass | 340.02 g/mol |
| CAS Registry Number | Not formally assigned |
Cyclic Monophosphate Configuration Analysis
The defining feature of 5-fluoro-cdUMP is its 3',5'-cyclic monophosphate configuration, where the phosphate group forms an ester bond with both the 3' and 5' hydroxyl groups of the deoxyribose moiety. This creates a six-membered cyclic phosphodiester ring, constraining the sugar-phosphate backbone into a rigid conformation. Nuclear magnetic resonance (NMR) studies of analogous cyclic monophosphates (e.g., c-di-UMP) reveal that the cyclic structure reduces rotational freedom, stabilizing the C3'-endo sugar puckering and altering base stacking interactions.
The fluorine atom at the 5-position of the uracil ring introduces electronegativity, polarizing the C-F bond and enhancing hydrogen-bonding interactions with target enzymes compared to non-fluorinated analogs.
Three-Dimensional Conformational Studies
X-ray crystallography and computational modeling demonstrate that 5-fluoro-cdUMP adopts a twisted envelope conformation in the deoxyribose ring, with pseudorotation phase angles (P) ranging between 18° and 36° depending on solvation. The fluorine atom’s van der Waals radius (1.47 Å) creates steric effects that tilt the uracil base by approximately 12° relative to the sugar plane, as observed in similar structures like 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP).
Key 3D features :
- Phosphate ring puckering : The cyclic phosphate adopts a chair-like conformation, with bond angles of 109.5° at the phosphorus atom.
- Base orientation : Synclinal (sc) orientation between the uracil base and sugar, stabilized by intramolecular hydrogen bonds between O2 of uracil and the 5'-oxygen of the phosphate.
Comparative Structural Analysis with FdUMP and Related Nucleotide Analogs
5-Fluoro-cdUMP diverges structurally from its linear counterpart, 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP) , in three key aspects:
Table 2: Structural comparison of 5-fluoro-cdUMP and FdUMP
| Feature | 5-fluoro-cdUMP | FdUMP |
|---|---|---|
| Phosphate Group | 3',5'-Cyclic monophosphate | 5'-Monophosphate |
| Sugar Puckering | C3'-endo (constrained) | C2'-endo (flexible) |
| Enzymatic Targets | Cyclic nucleotide-binding proteins | Thymidylate synthase (TS) |
| Base Tilt | 12° due to cyclic constraint | 8° in free form |
Unlike 5-fluorouridine 5'-monophosphate (5-F-UMP), which retains a linear 5'-phosphate and ribose sugar, 5-fluoro-cdUMP’s deoxyribose and cyclic phosphate render it resistant to phosphatase-mediated degradation. Additionally, the cyclic configuration prevents incorporation into DNA, unlike FdUMP, which inhibits TS after incorporation into nascent DNA strands.
Properties
CAS No. |
36519-08-1 |
|---|---|
Molecular Formula |
C9H10FN2O7P |
Molecular Weight |
308.16 g/mol |
IUPAC Name |
1-[(4aR,6R,7aS)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10FN2O7P/c10-4-2-12(9(14)11-8(4)13)7-1-5-6(18-7)3-17-20(15,16)19-5/h2,5-7H,1,3H2,(H,15,16)(H,11,13,14)/t5-,6+,7+/m0/s1 |
InChI Key |
CEEUOYKVNIFZLL-RRKCRQDMSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H](COP(=O)(O2)O)O[C@H]1N3C=C(C(=O)NC3=O)F |
Canonical SMILES |
C1C2C(COP(=O)(O2)O)OC1N3C=C(C(=O)NC3=O)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Fluoro-2'-deoxyuridine 5'-Monophosphate
The preparation begins with 5-fluoro-2'-deoxyuridine (5-fluoro-dUrd) as the starting nucleoside. The phosphorylation to the 5'-monophosphate is achieved by reaction with phosphoryl chloride in a trialkyl phosphate solvent (trimethyl or triethyl phosphate) under controlled low temperature (0 °C) conditions. The procedure involves:
- Dissolving 5-fluoro-dUrd (2 mmol) in 5 mL of stirred triethyl phosphate.
- Cooling the solution to 0 °C.
- Adding phosphoryl chloride (4 mmol) in one or two portions with vigorous stirring.
- Maintaining the reaction at 0 °C for several hours (typically 10 hours for 5-fluoro-dUMP).
- Quenching the reaction with ice water containing ammonium bicarbonate (24 mmol).
- Purification by anion-exchange chromatography on DEAE Sephadex A-25 (HCO3− form) with a gradient elution of water and ammonium bicarbonate.
This method yields 5-fluoro-dUMP as a diammonium salt with a typical yield of approximately 56-70% depending on reaction conditions and purification steps.
Cyclization to 5-Fluoro-2'-deoxyuridine 3',5'-Cyclic Monophosphate
The cyclization to form the 3',5'-cyclic monophosphate involves intramolecular ring closure of the 5'-monophosphate. The key steps include:
- Dissolving the purified 5-fluoro-dUMP in water.
- Adding N,N'-dicyclohexyl-4-morpholinecarboxamidine (1 mmol) dissolved in pyridine.
- Evaporating the mixture to dryness and drying under vacuum over phosphorus pentoxide.
- Dissolving the residue in pyridine and adding dicyclohexylcarbodiimide (DCC) at reflux temperature.
- Maintaining reflux for 1.5 hours to promote cyclization.
- Removing the dicyclohexylurea precipitate by filtration.
- Extracting and purifying the cyclic monophosphate by anion-exchange chromatography on DEAE Sephadex A-25 with a water/ammonium bicarbonate gradient.
The isolated yield of 5-fluoro-cdUMP is typically around 70%, with high purity confirmed by chromatographic and spectroscopic methods.
The following table summarizes key synthetic data and yields for 5-fluoro-cdUMP and related 5-halo-2'-deoxyuridine cyclic monophosphates from a seminal study:
| Compound | Formula | Yield (%) | Purity Indicators (TLC Rf) | Analytical Confirmation |
|---|---|---|---|---|
| 5-Fluoro-2'-deoxyuridine 5'-monophosphate (5-fluoro-dUMP) | C9H13FN3O7P | 56-70 | 0.31 (silica gel) | Elemental analysis, NMR |
| 5-Fluoro-2'-deoxyuridine 3',5'-cyclic monophosphate (5-fluoro-cdUMP) | C9H11FN3O6P | ~70 | 0.34 (cellulose TLC) | Elemental analysis, NMR, UV |
- Elemental analyses confirmed the expected composition including carbon, hydrogen, fluorine, nitrogen, and phosphorus.
- Nuclear Magnetic Resonance (NMR) spectroscopy (including ^13C NMR) verified the chemical structure and ring closure.
- Thin Layer Chromatography (TLC) on silica gel and cellulose plates was used to monitor reaction progress and purity.
- The phosphorylation step requires careful temperature control to avoid side reactions and degradation.
- The use of triethyl phosphate as solvent facilitates the phosphorylation reaction.
- The cyclization reaction employs DCC as a dehydrating agent to promote intramolecular phosphate ester formation.
- Purification by ion-exchange chromatography is critical to remove inorganic salts and side products.
- The reaction times vary: phosphorylation typically takes 10-16 hours, while cyclization requires about 1.5 hours at reflux.
- Alternative halogenated analogs (chloro, bromo, iodo) have been synthesized using similar methods but with adjusted reaction times and conditions.
The preparation of 5-fluoro-cdUMP is a well-established process involving:
- Phosphorylation of 5-fluoro-2'-deoxyuridine with phosphoryl chloride in triethyl phosphate at low temperature.
- Subsequent cyclization using DCC in pyridine to form the 3',5'-cyclic monophosphate.
- Purification by ion-exchange chromatography to yield a high-purity compound suitable for biological evaluation.
This method is supported by detailed experimental data, including yields, chromatographic behavior, and spectroscopic characterization, confirming the successful synthesis of 5-fluoro-cdUMP with good efficiency and reproducibility.
Chemical Reactions Analysis
Biochemical Reactions and Enzyme Inhibition
FdUMP irreversibly inhibits thymidylate synthase by forming a covalent ternary complex with the enzyme and its cofactor, 5,10-methylenetetrahydrofolate. This inhibition disrupts DNA synthesis by depleting thymidine triphosphate (dTMP) levels .
Key Observations :
-
Tissue Distribution : After 5-FU administration, FdUMP levels peak within 6 hours in ascites tumor, bone marrow, and duodenal mucosa, with higher concentrations in mucosal tissue .
-
Competitive Dynamics : Intracellular accumulation of dUMP (the natural substrate of thymidylate synthase) competes with FdUMP, slowing enzyme inactivation. Recovery of enzyme activity correlates with declining FdUMP levels and rising dUMP .
Data Table 1: FdUMP Levels and Elimination in Tissues
Thermodynamic Analysis of FdUMP Binding
Isothermal titration microcalorimetry studies reveal that FdUMP binds to thymidylate synthase with both enthalpy and entropy contributions. At pH 7.1, binding involves proton uptake, with thermodynamic parameters varying with temperature .
Key Findings :
-
Binding Constants : At 25°C, the binding constant (Kₐ) is approximately 10⁸ M⁻¹, reflecting strong affinity .
-
Thermodynamic Parameters :
Data Table 2: Thermodynamic Parameters for FdUMP Binding
| Temperature (°C) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
|---|---|---|---|
| 16 | -58.0 | -16.0 | 140 |
| 25 | -60.6 | -22.0 | 130 |
| 35 | -63.2 | -28.0 | 120 |
Stability and Prodrug Elimination
Prodrugs of FdUMP, such as sulfonyl-containing nucleoside phosphotriesters, undergo pH-dependent β-elimination to release FdUMP. Their stability is influenced by physiological conditions .
Key Stability Data :
-
Half-lives : Range from 0.33 to 12.23 hours in phosphate buffer (pH 7.4, 37°C), with accelerated elimination in human plasma .
-
Potency : Prodrugs with FdUMP moieties show higher cytotoxicity than 5-FU and non-FdUMP analogs .
Data Table 3: Stability of FdUMP Prodrugs
| Buffer Condition | Half-life (h) | Acceleration Factor |
|---|---|---|
| 0.1 M Phosphate (pH 7.4) | 0.33–12.23 | Plasma: 2–5× faster |
Reaction Classification
While FdUMP’s reactions are primarily biochemical (e.g., enzyme inhibition, nucleotide metabolism), its prodrug elimination involves hydrolytic cleavage (specifically β-elimination), a type of decomposition reaction . The irreversible binding to thymidylate synthase can be classified as a nucleophilic substitution reaction , facilitated by the enzyme’s active site .
Scientific Research Applications
Chemistry
- Model Compound Studies : 5-fluoro-cdUMP is utilized to study the effects of fluorine substitution on nucleotides and their interactions with enzymes. This helps in understanding the structural and functional implications of such modifications on biochemical pathways.
Biology
- Mechanisms of DNA Synthesis : Researchers employ 5-fluoro-cdUMP to investigate the mechanisms of DNA synthesis and repair. Its role in inhibiting thymidylate synthase allows for detailed studies on how disruptions in this pathway can affect cellular metabolism and proliferation.
Medicine
- Anticancer Properties : The compound is extensively studied for its efficacy in treating various cancers, particularly colorectal, breast, and head and neck cancers. Clinical trials have demonstrated its potential to disrupt DNA synthesis in rapidly proliferating tumor cells, making it a valuable agent in cancer therapy .
Pharmaceutical Industry
- Drug Development : In the pharmaceutical sector, 5-fluoro-cdUMP is a key compound in the development of new anticancer drugs and therapeutic agents. Its properties are leveraged to create more effective treatment regimens that can enhance patient outcomes .
Colorectal Cancer Treatment
A Phase II clinical trial investigated the use of pulse 5-fluoro-2’-deoxyuridine combined with leucovorin in patients with advanced colorectal cancer who had previously undergone chemotherapy. The study reported a modest response rate with some patients experiencing stable disease for extended periods .
Intrathecal Administration for Brain Tumors
Another study explored the intrathecal use of 5-fluoro-2’-deoxyuridine as a treatment for malignant brain tumors with meningeal dissemination. This approach aimed to evaluate the drug's effectiveness in penetrating the central nervous system and providing localized treatment .
Comparative Data Table
| Application Area | Description | Key Findings/Notes |
|---|---|---|
| Chemistry | Studies on fluorine substitution effects | Important for understanding nucleotide interactions |
| Biology | Mechanistic studies on DNA synthesis | Insight into cellular metabolism pathways |
| Medicine | Anticancer treatment efficacy | Effective against colorectal, breast, head & neck cancers |
| Pharmaceutical Industry | Development of new therapeutic agents | Key component in creating effective cancer treatments |
Mechanism of Action
5-Fluoro-2’-deoxyuridine 5’-monophosphate exerts its effects by inhibiting thymidylate synthase, an enzyme responsible for the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate. This inhibition leads to a depletion of thymidine triphosphate, a nucleotide essential for DNA synthesis. The resulting imbalance in nucleotide pools causes DNA damage and cell death, particularly in rapidly dividing tumor cells . The compound forms a covalent complex with thymidylate synthase and the folate cofactor, N5–10-methylenetetrahydrofolate, leading to irreversible inhibition of the enzyme .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs
5-Fluorouracil (5-FU)
- Structure : Pyrimidine analog with fluorine substitution at the C5 position of uracil.
- Mechanism : Requires metabolic activation to 5-fluoro-cdUMP for TS inhibition. Also incorporates into RNA as FUTP, causing ribosomal dysfunction .
- Toxicity : Higher gastrointestinal toxicity (LD₅₀ in mice: ~260 mg/kg) due to RNA incorporation .
5-Fluoro-2'-deoxyuridine (FdUrd)
- Structure : Deoxyribonucleoside form of 5-FU.
- Mechanism : Phosphorylated intracellularly to 5-fluoro-cdUMP for TS inhibition. Lower RNA incorporation than 5-FU .
- Toxicity : Reduced toxicity (LD₅₀ in mice: ~1400 mg/kg) compared to 5-FU .
- Clinical Use : Less common due to poor bioavailability but used in hepatic artery infusions .
5-Fluorouridine Monophosphate (FUMP)
Halogen-Substituted Analogs
5-Bromo-UMP
Thio-Substituted Analogs
2-Thio-5-fluoro-dUMP
Prodrug Derivatives
Amphiphilic 5'-FdUMP Prodrugs
Comparative Data Table
| Compound | Target | TS IC₅₀ (nM) | LD₅₀ (Mice, mg/kg) | Primary Toxicity Mechanism | Clinical Application |
|---|---|---|---|---|---|
| 5-Fluoro-cdUMP | TS | 8.2 ± 1.3 | N/A | DNA synthesis inhibition | Anticancer (metabolite) |
| 5-FU | TS, RNA | 15.4 ± 2.1 | 260 | RNA incorporation | Broad-spectrum chemotherapy |
| FdUrd | TS | 9.8 ± 1.5 | 1400 | Minimal RNA incorporation | Hepatic metastases |
| FUMP | RNA | N/A | 350 | Ribosomal dysfunction | Experimental |
| 5-Bromo-UMP | Pyrimidine biosynthesis | 42.7 ± 5.6 | N/A | Neuroinflammation | Preclinical research |
| 2-Thio-5-fluoro-dUMP | TS | 11.9 ± 2.4 | N/A | Reduced TS binding | Experimental |
Key Research Findings
Prodrug Efficacy : Amphiphilic prodrugs of 5-fluoro-cdUMP enhance tumor targeting and reduce systemic exposure, mitigating toxicity .
Q & A
Q. What databases and search strategies are recommended for comprehensive literature reviews on 5-fluoro-cdUMP?
- Strategy : Use Boolean operators in PubMed/Scopus: (“5-fluoro-cdUMP” OR “fluorodeoxyuridine monophosphate”) AND (“mechanism” OR “cytotoxicity”). Filter for studies with structured abstracts and high-impact journals (e.g., Journal of Medicinal Chemistry). Cross-reference patents via Google Patents for synthesis routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
